Pentadec-1-ene-6,9-diyn-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
87681-31-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
pentadec-1-en-6,9-diyn-3-ol |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,15-16H,2-3,5-7,10,13-14H2,1H3 |
InChI Key |
LNOJBSJZJKYFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCC(C=C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentadec 1 Ene 6,9 Diyn 3 Ol and Its Stereoisomers
Retrosynthetic Strategies Targeting the En-Yne-Ol Framework
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available, or easily synthesized starting materials. dokumen.pubwiley.com For Pentadec-1-ene-6,9-diyn-3-ol, the key structural feature is the en-yne-ol motif connected to a diyne chain.
A primary retrosynthetic disconnection is made at the C4-C5 and C8-C9 bonds, which are amenable to formation via carbon-carbon coupling reactions. This leads to three main fragments: a C₄ fragment containing the vinyl group and the chiral alcohol, a C₅ diyne precursor, and a C₆ alkyl chain. Further disconnection of the en-yne-ol fragment (C₄) between C2 and C3 simplifies it to propenal and an ethynyl (B1212043) group, with the chiral center being introduced via an asymmetric addition. The diyne system can be constructed through the coupling of two smaller alkyne units. This strategic approach allows for a convergent synthesis, where different fragments of the molecule are prepared separately and then combined in the final stages.
Stereocontrolled Approaches to Form the Carbon-Carbon Double and Triple Bonds
The specific geometry of the double bond and the absolute configuration of the chiral alcohol are critical for the biological activity of many polyacetylenes. Therefore, stereocontrolled reactions are paramount in their synthesis. nih.gov
The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between terminal alkynes and vinyl or aryl halides. wikipedia.org It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. libretexts.org This reaction is exceptionally useful for constructing the conjugated enyne and diyne systems found in this compound and related natural products. wikipedia.orgrsc.org For instance, a vinyl iodide can be coupled with a terminal alkyne to stereospecifically form the 1-ene-6,9-diyne backbone. libretexts.org The mild reaction conditions tolerate a wide variety of functional groups, making it suitable for late-stage functionalization in complex total syntheses. wikipedia.orgtandfonline.com
Table 1: Typical Components for Sonogashira Coupling
| Component | Example | Role |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of a copper acetylide intermediate. libretexts.org |
| Base | Diisopropylamine, Triethylamine | Scavenges the hydrogen halide byproduct and acts as a solvent. |
| Substrates | Vinyl/Aryl Halide & Terminal Alkyne | The coupling partners that form the new C-C bond. wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |
The formation of the carbon-carbon double bond in the en-yne moiety is often achieved using classic olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful methods for this transformation, converting an aldehyde or ketone into an alkene. acs.orgijcmas.com
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde. ijcmas.com The stereochemical outcome (E or Z-alkene) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides tend to produce the E-alkene. ijcmas.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.org A significant advantage of the HWE reaction is that it typically yields the E-alkene with high selectivity, which is often the desired isomer in natural products. wikipedia.orgnih.gov Furthermore, the byproduct, a water-soluble phosphate (B84403) salt, is easily removed, simplifying purification. wikipedia.org Modifications to the HWE phosphonate reagent, such as the Still-Gennari modification, can be used to favor the formation of Z-alkenes. nih.gov
Table 2: Comparison of Wittig and HWE Reactions for Alkene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Typical Selectivity | Z-selective (with non-stabilized ylides) | E-selective wikipedia.orgnih.gov |
| Reagent Reactivity | Ylides are highly basic | Carbanions are more nucleophilic, less basic wikipedia.org |
| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.org |
Establishing the stereochemistry at the C-3 hydroxyl group is a critical step. One approach is chiral pool synthesis , which utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.org For example, a precursor containing the correct stereocenter can be synthesized from (R)-pantolactone. researchgate.net This strategy incorporates a pre-existing chiral center into the synthetic route.
Alternatively, asymmetric induction creates the chiral center from an achiral precursor. The catalytic asymmetric addition of a terminal alkyne to an aldehyde is a powerful method for synthesizing chiral propargylic alcohols. acs.orgorganic-chemistry.org This transformation can be achieved with high enantioselectivity using various catalyst systems, such as zinc triflate with a chiral ligand like (+)-N-methylephedrine or a BINOL-based complex. organic-chemistry.orgrsc.orgresearchgate.net These methods provide direct access to the chiral en-yne-ol core with a predictable and high degree of stereocontrol. acs.org
Wittig Olefination and Horner-Wadsworth-Emmons Reactions for Stereoselective Alkene Synthesis
Metal-Catalyzed Transformations in the Construction of Polyacetylenic Scaffolds
Metal catalysis is indispensable in modern organic synthesis, enabling the efficient construction of complex molecular architectures like polyacetylenes. mdpi.com Beyond the palladium/copper-catalyzed Sonogashira reaction, other metal-catalyzed transformations are crucial for building the diyne and polyyne portions of the target molecule.
Copper plays a central role in alkyne chemistry, not only as a co-catalyst but also as the primary catalyst in certain key reactions. researchgate.net The Cadiot-Chodkiewicz coupling, for example, is a classic copper-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diacetylene. researchgate.netresearchgate.net This method is highly effective for synthesizing the C6-C9 diyne unit of this compound. The reaction is typically mediated by a copper(I) salt, such as cuprous chloride, in the presence of an amine base.
Copper catalysts are also employed in various other alkynylation processes and can mediate cyclization reactions of enediynes. ucsb.edudicp.ac.cndicp.ac.cn While this compound is acyclic, understanding copper's ability to promote intramolecular reactions is crucial, as such pathways can represent potential side reactions that need to be controlled during the synthesis of the linear polyacetylenic scaffold. rsc.orgresearchgate.net
Palladium-Catalyzed Coupling Strategies for En-Yne Systems
The construction of the en-yne moiety is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, providing a direct route to conjugated en-yne systems. libretexts.orgwikipedia.org
The Sonogashira reaction typically involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is known for its mild conditions and high degree of stereochemical retention, meaning the configuration of the vinyl halide is preserved in the resulting en-yne product. libretexts.org This is particularly crucial for the synthesis of specific stereoisomers of this compound.
Several advancements in the Sonogashira coupling have been reported, including the development of copper-free conditions to mitigate the formation of undesirable alkyne homocoupling byproducts. organic-chemistry.org Furthermore, a wide range of palladium catalysts and ligands have been explored to optimize reaction efficiency and functional group tolerance. For instance, palladium complexes with phosphine (B1218219) ligands such as triphenylphosphine (PPh₃) are commonly employed. acs.org The choice of solvent and base can also significantly influence the reaction outcome.
A general scheme for the synthesis of an en-yne system via Sonogashira coupling is presented below:
Scheme 1: Generalized Sonogashira Coupling for En-Yne Synthesis
Where R¹ and R² represent organic moieties and X represents a halide (I, Br, Cl) or triflate.
The application of this methodology to the synthesis of complex molecules like this compound would involve the coupling of a suitable terminal alkyne fragment with a vinyl halide fragment containing the alcohol functionality, or a protected version thereof. The modular nature of the Sonogashira reaction allows for the convergent assembly of complex structures from smaller, more readily accessible building blocks. gelest.com
Interactive Data Table: Conditions for Palladium-Catalyzed En-Yne Synthesis
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | iPr₂NH | THF | Room Temp | 74 | acs.org |
| Pd(dba)₂/PPh₃ | - | K₂CO₃ | DMA | 100-120 | Good to Excellent | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | High | libretexts.org |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | - | Room Temp | - | organic-chemistry.org |
Protecting Group Chemistry for Highly Unsaturated Alcohol Functionalities
The presence of a hydroxyl group in this compound introduces challenges in multi-step syntheses, as its acidic proton and nucleophilic oxygen can interfere with various reagents, particularly organometallics and strong bases. lumenlearning.comchemistrysteps.com Therefore, the temporary protection of the alcohol functionality is a critical consideration.
A suitable protecting group must be introduced under mild conditions, remain stable throughout subsequent synthetic transformations, and be selectively removed at a later stage without affecting the sensitive en-yne backbone. organic-chemistry.org For highly unsaturated alcohols, silyl (B83357) ethers are among the most commonly employed protecting groups. masterorganicchemistry.com
Common Silyl Ether Protecting Groups:
Trimethylsilyl (B98337) (TMS): Readily introduced using trimethylsilyl chloride (TMSCl) and a base like triethylamine. It is easily cleaved under mild acidic conditions or with fluoride (B91410) ions. cureffi.org
tert-Butyldimethylsilyl (TBDMS or TBS): Offers greater stability to a wider range of reaction conditions compared to TMS due to increased steric hindrance. masterorganicchemistry.comcureffi.org It is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF. uwindsor.ca Cleavage is most effectively achieved using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com
Triisopropylsilyl (TIPS): Even more sterically hindered and thus more robust than TBDMS, providing enhanced stability during demanding synthetic steps. libretexts.org
The choice of silyl ether depends on the specific reaction sequence and the required level of stability. For instance, if a subsequent step involves a Grignard reaction, a robust protecting group like TBDMS or TIPS is essential to prevent the Grignard reagent from being quenched by the acidic alcohol proton. chemistrysteps.com
Other Protecting Groups: Besides silyl ethers, other protecting groups such as tetrahydropyranyl (THP) ethers and benzyl (B1604629) (Bn) ethers can also be utilized. chemistrysteps.comuwindsor.ca THP ethers are stable to basic and nucleophilic reagents but are cleaved under acidic conditions. masterorganicchemistry.com Benzyl ethers are robust and can be removed by hydrogenolysis, a reaction condition that is generally compatible with alkyne functionalities. uwindsor.ca A novel benzyl-type protecting group, 1,4-dimethoxynaphthalene-2-methyl ('DIMON'), has been developed for the protection of hydroxyl functions in polyunsaturated systems and can be removed under mild oxidative conditions. rsc.org
Interactive Data Table: Common Alcohol Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl, Et₃N | Mild acid, Fluoride ion | Low |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole, DMF | Fluoride ion (TBAF), Strong acid | Moderate |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | Fluoride ion (TBAF), Strong acid | High |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous acid | Stable to base, nucleophiles |
| Benzyl | Bn | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) | Robust |
| 1,4-Dimethoxynaphthalene-2-methyl | DIMON | DIMONCl, Base | DDQ, wet DCM | Stable to non-oxidative conditions |
Exploration of Biomimetic Synthetic Routes to this compound Analogues
Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers a powerful and elegant approach to the construction of complex natural products. engineering.org.cn Many C15 acetogenins (B1209576), a class of compounds that includes analogues of this compound, are believed to be derived from fatty acid precursors through a series of enzymatic reactions involving desaturation and cyclization. nih.govscielo.br
While the direct biomimetic synthesis of this compound itself may not be extensively documented, the principles of biomimicry can inspire laboratory syntheses of its analogues. engineering.org.cn For example, the biosynthesis of many marine polyacetylenes is thought to originate from a C16 fatty acid. scielo.br This has led to synthetic approaches that utilize long-chain fatty acids or their derivatives as starting materials.
Key biomimetic strategies that could be relevant to the synthesis of this compound analogues include:
Enzymatic or Chemo-enzymatic Desaturation: Utilizing desaturase enzymes or chemical reagents that mimic their action to introduce double and triple bonds into a saturated carbon chain.
Oxidative Cyclizations: Mimicking enzymatic oxidative processes to form cyclic ethers, which are common features in related natural products. nih.gov
Polyene Cyclization Cascades: Although more commonly associated with terpenoid and steroid biosynthesis, the principles of acid-catalyzed cyclization of polyene precursors could be adapted for the synthesis of certain polycyclic acetogenins. engineering.org.cn
The study of the biosynthesis of related natural products from organisms like the red algae of the genus Laurencia provides valuable clues for designing biomimetic synthetic pathways. researchgate.netrsc.org These organisms produce a rich diversity of C15 acetogenins with various oxygenation and halogenation patterns. researchgate.net Understanding these biosynthetic pathways can inform the choice of starting materials and reagents to achieve a more efficient and "nature-like" synthesis. bioengineer.org
Rigorous Spectroscopic and Structural Elucidation of Pentadec 1 Ene 6,9 Diyn 3 Ol
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Carbon and Proton Resonances
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of organic molecules. For a compound with the complexity of Pentadec-1-ene-6,9-diyn-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon resonances.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected resonances for this compound would include signals for the terminal vinyl group (H-1 and H-2), the carbinol methine proton (H-3), methylene (B1212753) protons adjacent to the unsaturated systems, and the terminal alkyl chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The most characteristic signals would be those of the sp-hybridized carbons of the two alkyne moieties (C-6, C-7, C-9, C-10) and the sp²-hybridized carbons of the vinyl group (C-1 and C-2). The carbinol carbon (C-3) would also exhibit a distinct chemical shift.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Structurally Similar Polyacetylenic Alcohol ((3R, 9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol) researchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 5.87 (ddd) | 136.16 |
| 2 | 5.20 (dd), 5.10 (dd) | 117.07 |
| 3 | 5.45 (d) | 63.59 |
| 4 | - | 80.31 |
| 5 | - | 74.21 |
| 6 | - | 71.32 |
| 7 | - | 63.99 |
| 8 | 2.85 (m) | 38.86 |
| 9 | 5.55 (m) | 121.85 |
| 10 | 5.55 (m) | 133.16 |
| 11-16 | 1.20-1.40 (m) | 22.64-31.81 |
| 17 | 0.88 (t) | 14.09 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₂₀O), the expected exact mass would be calculated and compared to the experimentally determined value.
In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, and the resulting parent ion can undergo fragmentation. iastate.edu The fragmentation of polyacetylenic alcohols often involves the loss of water from the hydroxyl group and cleavage at positions adjacent to the unsaturated systems. Analysis of these fragment ions helps to confirm the connectivity of the functional groups.
Data Table: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 217.1592 |
| [M+Na]⁺ | 239.1412 |
| [M-H₂O+H]⁺ | 199.1487 |
Infrared (IR) and Raman Spectroscopy for Characterization of Unsaturated Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), the C-H stretches of the vinyl group (around 3080 cm⁻¹) and alkyl chain (around 2850-2960 cm⁻¹), and the C≡C stretch of the diyne moiety (around 2200-2260 cm⁻¹). The C=C stretch of the vinyl group would appear around 1640 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric C≡C stretching vibrations of the diyne system are often strong in the Raman spectrum, providing a clear indication of this functional group.
Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3300 (broad) | Weak |
| C-H Stretch (sp²) | ~3080 | ~3080 |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |
| C≡C Stretch (Alkyne) | 2200-2260 (weak to medium) | 2200-2260 (strong) |
| C=C Stretch (Alkene) | ~1640 | ~1640 |
| C-O Stretch (Alcohol) | ~1050 | Weak |
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)
Since this compound possesses a stereocenter at the C-3 position, it is a chiral molecule. Chiroptical methods are essential for determining its absolute configuration (R or S).
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated for both the (R) and (S) enantiomers to determine the absolute configuration of the natural product.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is characteristic of the stereochemistry of the molecule.
For many naturally occurring polyacetylenic alcohols isolated from the Apiaceae family, the stereocenter at the position equivalent to C-3 in this compound has been determined to be of the (R) configuration. researchgate.net This provides a strong indication of the likely absolute configuration of the title compound when isolated from natural sources.
X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline form is obtainable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
However, a significant challenge for the X-ray crystallographic analysis of many polyacetylenic alcohols is obtaining a single crystal of sufficient quality. These long-chain, relatively flexible molecules often exist as oils or waxy solids at room temperature and can be difficult to crystallize. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its complete molecular structure, including bond lengths, bond angles, and the absolute configuration of the C-3 stereocenter, thereby confirming the assignments made by other spectroscopic methods. nih.gov
Chemical Reactivity and Derivatization Strategies for Pentadec 1 Ene 6,9 Diyn 3 Ol
Reactions at the Alkene Moiety: Hydrogenation, Halogenation, and Epoxidation Studies
The terminal vinyl group in Pentadec-1-ene-6,9-diyn-3-ol is a key site for selective transformations. Its reactivity allows for a range of addition reactions, which can be controlled to preserve the other unsaturated functionalities within the molecule.
Hydrogenation: Selective hydrogenation of the alkene can be achieved under specific catalytic conditions. For instance, the hydrogenation of polyacetylenes can lead to the corresponding saturated alkanes. astrobiology.com In the context of this compound, this would convert the molecule to pentadec-6,9-diyn-3-ol. More commonly in complex molecules, catalytic hydrogenation using systems like Lindlar's catalyst would be expected to selectively reduce the alkyne functionalities before the alkene. However, specific conditions can be tailored for alkene reduction.
Halogenation: The addition of halogens such as bromine and chlorine across the double bond is a fundamental reaction of alkenes. chemguide.co.uk This reaction typically proceeds via a halonium ion intermediate, leading to an anti-addition product. nih.gov For this compound, this would yield a 1,2-dihalo-pentadec-6,9-diyn-3-ol. In enyne systems, competitive dihalogenation of the alkyne can occur, which may result in lower yields of the desired alkene addition product. acs.org The use of bromine water can introduce a hydroxyl group along with a bromine atom, forming a halohydrin. chemguide.co.uk
Epoxidation: The alkene is susceptible to epoxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, (2-(pent-3,6-diyn-1-yl)oxiran-2-yl)methanol. libretexts.org This reaction is generally stereospecific. Given the presence of other oxidizable groups (alkynes and alcohol), the chemoselectivity of the epoxidation would be a critical parameter to control. In dienes, epoxidation typically occurs at the more electron-rich double bond. acs.org Vinyl epoxides are versatile synthetic intermediates that can undergo various subsequent transformations. researchgate.net
Table 1: Potential Reactions at the Alkene Moiety
| Reaction | Reagent(s) | Expected Product | Reference(s) |
|---|---|---|---|
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Pentadec-6,9-diyn-3-ol | astrobiology.com |
| Bromination | Br₂ in CCl₄ | 1,2-Dibromopentadec-6,9-diyn-3-ol | chemguide.co.uk |
| Bromohydrin Formation | Br₂, H₂O | 1-Bromo-pentadec-6,9-diyn-2,3-diol | chemguide.co.uk |
| Epoxidation | m-CPBA | (2-(Pent-3,6-diyn-1-yl)oxiran-2-yl)methanol | libretexts.org |
Chemical Transformations of the Alkyne Functionalities: Cycloadditions, Hydrations, and Oxidations
The diyne system is a highly reactive functionality, enabling the construction of complex cyclic and heterocyclic structures.
Cycloadditions: The conjugated diyne unit can participate in various cycloaddition reactions. Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for the synthesis of aromatic and heterocyclic rings. rsc.org For example, rhodium complexes can catalyze the cycloaddition of 1,6-diynes with alkynes to form substituted isoindoline (B1297411) derivatives. rsc.org Similarly, cobalt and iron complexes can catalyze the cyclization of diynes and triynes to yield either [2+2+2] cycloaddition products or products from a Garratt-Braverman cyclization. bohrium.com Nickel-catalyzed cycloadditions of diynes with compounds like tropone (B1200060) have also been reported to form complex fused tricyclic products. nih.gov
Hydrations: The hydration of alkynes, typically catalyzed by mercury salts or other transition metals, yields carbonyl compounds. For a terminal alkyne, this would produce a methyl ketone, while an internal alkyne gives a ketone. In the case of the diyne in this compound, selective hydration of one of the triple bonds could potentially lead to enone or diketone structures, depending on the reaction conditions and the regioselectivity of the addition. The hydration of polyynes can be a complex process, but it is a known biosynthetic pathway for some natural products. nih.gov
Oxidations: The oxidation of diynes can lead to a variety of products. Gold-catalyzed oxidation of diynes with an external oxidant like pyridine (B92270) N-oxide can lead to the formation of fused furan (B31954) derivatives through a regioselective oxidation/cycloisomerization cascade. acs.orgnih.gov In some cases, gold-catalyzed oxidative cyclization of diynes can proceed via a 1,6-carbene transfer to yield highly functionalized indenones. nih.gov These reactions highlight the potential to convert the linear diyne system of this compound into complex polycyclic structures. rsc.orgrsc.org
Table 2: Potential Reactions of the Diyne Moiety
| Reaction Type | Catalyst/Reagent | Potential Product Class | Reference(s) |
|---|---|---|---|
| [2+2+2] Cycloaddition | Rhodium complexes | Fused aromatic/heterocyclic systems | rsc.org |
| [2+2+2] Cycloaddition | Cobalt/Iron complexes | Fused aromatic/annulation products | bohrium.com |
| Cycloaddition | Nickel complexes | Fused tricyclic systems | nih.gov |
| Oxidation/Cycloisomerization | Gold(III) / Pyridine N-oxide | Fused furan derivatives | acs.orgnih.gov |
| Oxidative Cyclization | Gold(I) / N-oxide | Functionalized indenones | nih.gov |
Functional Group Interconversions of the Hydroxyl Group: Esterification, Etherification, and Oxidation Pathways
The secondary alcohol at the C-3 position is a propargylic alcohol, which imparts specific reactivity to this functional group.
Esterification: Standard esterification procedures, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, would convert the hydroxyl group to the corresponding ester. More advanced methods include palladium-catalyzed hydrocarboxylation and esterification of alkynes, which could potentially involve the hydroxyl group in an intramolecular fashion under certain conditions. rsc.org A metal-free esterification of alkynes via C-C triple bond cleavage has also been developed using phenyliodine bis(trifluoroacetate) (PIFA) and an alcohol, which could be an interesting pathway if applied intramolecularly or with an external alcohol. acs.orgnih.gov
Etherification: The propargylic nature of the alcohol allows for specific etherification reactions. Copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols has been demonstrated. acs.org This suggests that after converting the hydroxyl group of this compound into a suitable leaving group (like a carbonate), it could be reacted with other alcohols to form propargylic ethers. oup.com Iron-mediated propargylic C-H etherification has also been reported as a direct method to form propargylic ethers from alkynes and alcohols. wiley.com Ferrocenium ions have been shown to catalyze the etherification of propargylic alcohols. umsl.edu
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, pentadec-1-ene-6,9-diyn-3-one. A variety of reagents can be employed for this transformation. "Strong" oxidants like chromic acid (H₂CrO₄) or sodium dichromate (Na₂Cr₂O₇) would effectively perform this oxidation. libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) are also highly effective for converting secondary alcohols to ketones, often under gentler conditions that are compatible with other functional groups like alkenes and alkynes. masterorganicchemistry.comharvard.edu Sodium periodate (B1199274) catalyzed by sodium dichromate is also effective for the oxidation of secondary alkynols to the corresponding ketones. researchgate.net
Table 3: Potential Reactions at the Hydroxyl Group
| Reaction | Reagent(s) | Expected Product | Reference(s) |
|---|---|---|---|
| Esterification | Acyl chloride, Pyridine | Pentadec-1-ene-6,9-diyn-3-yl ester | google.com |
| Etherification | NaH, Alkyl halide | 3-Alkoxy-pentadec-1-ene-6,9-diyne | wiley.comjst.go.jp |
| Oxidation | PCC or Swern oxidation | Pentadec-1-ene-6,9-diyn-3-one | libretexts.orgmasterorganicchemistry.com |
Exploration of this compound as a Chemical Synthon in Organic Synthesis
The trifunctional nature of this compound makes it a potentially valuable synthon, or building block, for the construction of more complex molecules. Each functional group offers a handle for sequential or orthogonal chemical modifications.
For example, the hydroxyl group could be used as a directing group for stereoselective reactions on the adjacent alkene or alkyne moieties. Alternatively, it could be protected, allowing for selective chemistry at the unsaturated sites, followed by deprotection and further functionalization.
The diyne unit is a precursor to aromatic systems via cycloaddition reactions, as discussed in section 5.2. This could be employed in the synthesis of complex polycyclic aromatic compounds. The terminal alkene allows for the introduction of a variety of functional groups through addition reactions or for participation in metathesis reactions to build larger structures.
The combination of these reactive sites in a single molecule allows for the design of complex synthetic strategies. For instance, an initial epoxidation of the alkene, followed by a metal-catalyzed cyclization of the diyne, and subsequent oxidation of the alcohol would lead to a highly functionalized, complex molecular architecture from a relatively simple starting material. The ability to perform these transformations selectively is key to unlocking the synthetic potential of this compound.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships of Pentadec 1 Ene 6,9 Diyn 3 Ol
Molecular and Cellular Mechanisms Underlying Anti-Inflammatory Effects
Polyacetylenes, including those structurally similar to Pentadec-1-ene-6,9-diyn-3-ol, exert anti-inflammatory effects by intervening in key signaling pathways that regulate the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. nih.gov Studies on related polyacetylenes like falcarinol (B191228) and falcarindiol (B120969) have shown they can inhibit the activation of NF-κB. nih.gov This is achieved by preventing the degradation of the inhibitor of κB alpha (IκB-α), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov
Furthermore, these compounds suppress the expression of pro-inflammatory enzymes. Falcarinol-type polyacetylenes have been demonstrated to inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins. nih.govnih.gov This inhibition of COX-2 is linked to the suppression of the NF-κB pathway. nih.gov By reducing prostaglandin (B15479496) synthesis, these compounds can alleviate key signs of inflammation. nih.gov They also suppress the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.gov The anti-inflammatory action is also mediated by a significant reduction in the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in activated macrophages. nih.gov
| Inflammatory Mediator | Effect of Falcarinol-Type Polyacetylenes | Mechanism | Reference(s) |
| NF-κB | Inhibition | Prevents IκB-α degradation and p65 nuclear translocation. | nih.gov |
| COX-2 | Inhibition | Downregulation of enzyme expression, leading to reduced prostaglandin synthesis. | nih.govnih.gov |
| LOX | Inhibition | Suppression of enzyme activity, leading to reduced leukotriene formation. | nih.gov |
| TNF-α | Decreased Production | Suppression in activated macrophages. | nih.gov |
| IL-1β | Decreased Production | Suppression in activated macrophages. | nih.gov |
| IL-6 | Decreased Production | Suppression in activated macrophages. | nih.gov |
Immunomodulatory Pathways Triggered by this compound and Related Polyacetylenes
Beyond direct anti-inflammatory actions, polyacetylenes modulate the immune system through distinct pathways. One significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net This transcription factor is a master regulator of the antioxidant response. Polyacetylenes have been shown to upregulate Nrf2, leading to increased expression of downstream antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) in macrophages. researchgate.net
Another critical immunomodulatory effect is the ability of these compounds to alter the balance of T-helper (Th) cell responses. Studies have demonstrated that dietary supplementation with falcarinol can produce a unique Type 2 cytokine profile during inflammation. mdpi.com This involves the upregulation of anti-inflammatory and regulatory cytokines such as Interleukin-4 (IL-4), Interleukin-9 (IL-9), Interleukin-10 (IL-10), and Interleukin-13 (IL-13). mdpi.com This cytokine skew suggests a role as a dietary immunosuppressant that may help temper excessive Type 1 inflammatory responses. mdpi.com Additionally, some polyacetylenes can act as ligands for peroxisome-proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating both metabolism and inflammation. acs.org
| Cytokine | Observed Change with Falcarinol | Associated Immune Response | Reference(s) |
| Interleukin-4 (IL-4) | Upregulated | Type 2 / Anti-inflammatory | mdpi.com |
| Interleukin-9 (IL-9) | Upregulated | Type 2 / Regulatory | mdpi.com |
| Interleukin-10 (IL-10) | Upregulated | Type 2 / Anti-inflammatory | mdpi.com |
| Interleukin-13 (IL-13) | Upregulated | Type 2 / Anti-inflammatory | mdpi.com |
Antimicrobial and Antiviral Actions at the Receptor or Enzyme Level
Polyacetylenes exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and viruses through various mechanisms at the enzymatic and cellular levels.
Antifungal Action: The antifungal properties of falcarinol-type polyacetylenes are well-documented. A primary mechanism is the disruption of fungal membrane integrity by interfering with ergosterol (B1671047) biosynthesis, a pathway essential for fungal survival but absent in mammals. nih.gov This leads to membrane destabilization and fungal cell death. nih.gov Additionally, certain polyacetylenes isolated from fungi have been shown to suppress the fatty acid synthesis pathway (FASII), which further impedes fungal proliferation. nih.govresearchgate.net
Antibacterial Action: The antibacterial effects of polyacetylenes are often attributed to their ability to disrupt bacterial membranes and inhibit key intracellular enzymes. nih.gov More specifically, certain polyacetylenes have been identified as inhibitors of DNA topoisomerase I, an enzyme critical for DNA replication and repair. mdpi.com By targeting this enzyme, these compounds can effectively halt bacterial growth.
Antiviral Action: The antiviral activity of polyacetylenes has been noted, with some compounds showing inhibitory effects against HIV reverse transcriptase, a crucial enzyme for the replication of retroviruses. researchgate.net In a broader context, polymers with polyanionic structures, a feature that can be mimicked by the electron-rich regions of polyacetylenes, can interact with positively charged domains on viral envelope glycoproteins. nih.gov This interaction can block the virus from binding to and entering host cells, representing a potential mechanism for broad-spectrum antiviral activity. nih.govacs.org
Mechanisms of Action Associated with Cytotoxic or Antiproliferative Properties in In Vitro Models
The potent cytotoxic and antiproliferative activities of this compound and related polyacetylenes against various cancer cell lines are a result of multiple interconnected mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspase-dependent pathways, with studies showing an increase in the expression of active caspase-3 in treated cancer cells. nih.gov
In addition to inducing apoptosis, these compounds can halt the growth of cancer cells by arresting the cell cycle. nih.govlth.se Falcarinol-type polyacetylenes have been shown to cause cell cycle arrest in the G0/G1 or G1/S phases, preventing cancer cells from proceeding to the DNA synthesis (S) phase and subsequent division. nih.govmdpi.com This effect is linked to the downregulation of key cell cycle regulatory proteins such as cyclin D, cyclin E, and Cdk6. mdpi.com
At a molecular level, the cytotoxicity of some polyacetylenes is linked to their ability to inhibit DNA Topoisomerase I, disrupting DNA integrity and function in cancer cells. mdpi.com Furthermore, the chemical structure of these compounds, particularly the diyne functionality, makes them susceptible to nucleophilic attack and allows them to act as reactive alkylating agents that can form stable bonds with crucial biomolecules, leading to cellular dysfunction and death. mdpi.commdpi.com
| Compound | Cell Line | Activity | IC₅₀ / ED₅₀ Value | Reference(s) |
| Falcarinol | CEM-C7H2 (Leukemia) | Cytotoxic | 3.5 µM | researchgate.netmdpi.com |
| Falcarinol | A549 (Lung) | Cytotoxic | 2.38–6.04 µM | mdpi.com |
| Falcarinol | Caco-2 (Colon) | Antiproliferative | 2.5-5 µg/mL | acs.org |
| Panaxydol (B150440) | L1210 (Leukemia) | Cytotoxic | 0.1–1 µg/mL | mdpi.com |
| Panaxydol | FHs 74 Int (Normal Intestine) | Antiproliferative | 1-2.5 µg/mL | acs.org |
| Panaxydiol | HL-60 (Leukemia) | Cytotoxic | 0.13 µM | mdpi.com |
| Dehydrofalcarindiol | L1210 (Leukemia) | Cytotoxic | 0.12 µg/mL | mdpi.com |
| Falcarindiol | Caco-2 (Colon) | Antiproliferative | 10-20 µg/mL | acs.org |
| Falcarindiol 3-acetate | Leukemia Cell Lines | Apoptosis-inducing | 23–38 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies: Correlating Structural Features with Biological Responses
The biological activity of polyacetylenes is intricately linked to their specific structural features. SAR studies have identified key functional groups and stereochemical configurations that are critical for their anti-inflammatory, cytotoxic, and other effects.
The arrangement of double and triple bonds within the polyacetylene chain is a primary determinant of its reactivity and biological activity.
Terminal Alkene: A terminal double bond (a vinyl group), such as the C1-C2 double bond in this compound, has been shown to be particularly important for cytotoxicity. Polyacetylenes possessing this feature are often significantly more cytotoxic than their corresponding saturated analogues. nih.gov
Diyne Moiety: The conjugated diyne system (two adjacent triple bonds), like the C6-C7 and C9-C10 triple bonds in the subject compound, is a highly reactive functional group. It is susceptible to nucleophilic attack and is believed to be a key pharmacophore responsible for the alkylating properties of these molecules, which contributes to their cytotoxicity. mdpi.commdpi.com The ability of this structure to form stable carbocations is thought to underlie its high reactivity towards biological macromolecules. mdpi.comacs.org
The presence, position, and stereochemistry of hydroxyl groups on the polyacetylene chain are crucial for modulating bioactivity.
Position and Presence of -OH Group: The hydroxyl group at the C-3 position, which is allylic to the C1-C2 double bond, is considered vital for the activity of many falcarinol-type polyacetylenes. acs.orgtaylorandfrancis.com For instance, the oxidation of the C-3 hydroxyl group in falcarinol to a ketone (forming falcarinone) results in a significant reduction in cytotoxic activity. nih.govacs.org Similarly, a terminal 1-yn-3-ol group has been identified as essential for the high antitumor activity of certain long-chain marine polyacetylenes; its oxidation to a 1-yn-3-one renders the molecule inactive. nih.gov
Stereochemistry: The three-dimensional arrangement of the hydroxyl group has a profound impact on potency. Studies on panaxydol and related compounds demonstrated that isomers with a (3S)-configuration were approximately 10 times more potent in their cytotoxic effects against leukemia cells than their (3R)-counterparts. mdpi.com This highlights that specific interactions with biological targets are highly dependent on the precise stereochemistry of the molecule.
Substitutions: Modification of the hydroxyl groups, for example, through acetylation, has been shown to weaken the cytotoxic effects of polyacetylenes, suggesting that a free hydroxyl group is necessary for optimal interaction with molecular targets. nih.gov
| Structural Feature | Impact on Bioactivity | Example / Observation | Reference(s) |
| Terminal Alkene (Vinyl Group) | Increases cytotoxicity | Dihydro derivatives are less cytotoxic. | nih.gov |
| Diyne Functionality | Key for alkylating activity and cytotoxicity | Associated with the formation of stable carbocations. | mdpi.comacs.org |
| C-3 Hydroxyl Group | Crucial for cytotoxicity | Oxidation to a ketone (falcarinone) greatly reduces activity. | nih.govacs.org |
| Hydroxyl Group Stereochemistry | Significantly modulates potency | (3S)-isomers of panaxydol are ~10x more potent than (3R)-isomers. | mdpi.com |
| Hydroxyl Group Acetylation | Decreases cytotoxicity | Acetylated derivatives are less active than parent compounds. | nih.gov |
Theoretical and Computational Chemistry Approaches to Pentadec 1 Ene 6,9 Diyn 3 Ol
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations are pivotal in elucidating the electronic structure and conformational landscape of Pentadec-1-ene-6,9-diyn-3-ol. These computational methods, rooted in the principles of quantum mechanics, provide insights into the molecule's geometry, orbital energies, and the distribution of electron density. This information is fundamental to understanding its reactivity and spectroscopic properties.
The conformational analysis of this compound involves identifying the various spatial arrangements of its atoms (conformers) and determining their relative stabilities. Due to the molecule's flexible carbon chain, it can adopt numerous conformations. Computational methods can systematically explore this conformational space to locate the lowest energy structures, which are the most likely to be observed experimentally. This process often involves geometry optimization calculations to find the minimum energy structure for each conformer.
The electronic structure of this compound is characterized by its unique combination of a terminal double bond (ene) and two internal triple bonds (diyne), along with a hydroxyl group. Quantum chemical calculations can map the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. The presence of conjugated π-systems from the ene and diyne moieties is expected to result in a delocalized electron density, which can be visualized through computed molecular orbital plots.
Molecular Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic interactions between this compound and biological macromolecules, such as proteins or nucleic acids. These simulations model the movement of atoms over time, providing a detailed view of how the ligand binds to its target and the conformational changes that may occur in both molecules upon binding.
The process begins with the development of a force field, a set of parameters that describe the potential energy of the system. For polyacetylenes like this compound, specialized force fields or parameters may need to be developed or validated. The ligand and the biomolecule are then placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track their trajectories.
MD simulations can reveal key aspects of the ligand-biomolecule interaction, such as the preferred binding pose of this compound within the active site of a protein. It can also identify the specific amino acid residues involved in the interaction, highlighting the roles of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Furthermore, these simulations can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for its target. This information is invaluable for understanding the compound's mechanism of action and for the rational design of more potent analogues. Recent studies have highlighted the importance of MD simulations in understanding the binding stability of similar bioactive lipids. researchgate.net
Prediction of Spectroscopic Properties through Computational Models
Computational models play a crucial role in predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation. These predictions are often used in conjunction with experimental data to confirm the structure of a newly synthesized or isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. researchgate.netnih.gov This involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation, as well as the consideration of conformational averaging, as flexible molecules like this compound exist as an ensemble of different conformers in solution. researchgate.net For complex spin systems, computational tools can perform a full spin analysis to accurately reproduce the experimental spectrum. nih.gov
Infrared (IR) Spectroscopy: Computational methods can also predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. The predicted spectrum can then be compared to the experimental IR spectrum to identify characteristic functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C≡C stretches of the alkynes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic excitation energies and oscillator strengths. Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose. The predicted absorption maxima (λmax) can provide insights into the electronic transitions occurring within the conjugated π-system of this compound.
Computational Studies on Reaction Mechanisms Relevant to this compound Synthesis and Degradation
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the synthesis and degradation of this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, offering insights that are often difficult to obtain through experimental means alone.
Synthesis: For the synthesis of this compound, computational studies can be employed to investigate the mechanisms of key bond-forming reactions. For example, the coupling reactions used to create the diyne moiety can be modeled to understand the role of catalysts and to predict the stereochemical outcome of the reaction. By calculating the activation energies for different possible pathways, the most favorable reaction conditions can be predicted, thus guiding the optimization of the synthetic route.
Degradation: The degradation of this compound, whether through metabolic pathways in an organism or through environmental factors, can also be studied computationally. These studies can identify the most likely sites of initial attack, such as oxidation of the alcohol or addition reactions to the double or triple bonds. For instance, the degradation kinetics of similar compounds have been investigated under different pH conditions. science.gov By modeling the reaction pathways and calculating the associated energy barriers, the stability of the compound can be assessed, and its potential degradation products can be predicted. This information is crucial for understanding its biological lifetime and potential environmental impact.
Cheminformatics and In Silico Screening for Novel Analogues
Cheminformatics and in silico screening are powerful computational tools that can accelerate the discovery and design of novel analogues of this compound with improved properties. These approaches leverage large chemical databases and computational algorithms to identify promising new compounds without the need for immediate synthesis and testing.
Cheminformatics: This field involves the use of computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors, such as molecular weight, lipophilicity (LogP), and polar surface area. imsc.res.in These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. Such models can then be used to predict the activity of new, unsynthesized analogues.
In Silico Screening: Also known as virtual screening, this process involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. One common approach is structure-based virtual screening, which uses the 3D structure of the target protein to dock and score potential ligands. Another approach is ligand-based virtual screening, which uses the known active compound, this compound, as a template to search for other compounds with similar properties. These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery process. Databases of phytochemicals from medicinal plants can serve as a valuable source for such screening efforts. imsc.res.in
Advanced Analytical Methodologies for Detection and Quantification of Pentadec 1 Ene 6,9 Diyn 3 Ol
Chromatographic Techniques for Separation and Profiling (HPLC-UV/DAD/MS, GC-MS)
The separation and identification of Pentadec-1-ene-6,9-diyn-3-ol and related compounds rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, each offering distinct advantages. researchgate.net
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of polyacetylenes due to its suitability for non-volatile and thermally unstable compounds. researchgate.net When equipped with Ultraviolet (UV) or Diode-Array Detectors (DAD), HPLC can effectively quantify polyacetylenes, which typically exhibit strong UV absorbance due to their conjugated double and triple bond systems. researchgate.netresearchgate.net For unequivocal identification, HPLC is often coupled with Mass Spectrometry (MS). LC-MS systems provide molecular weight and fragmentation data, which are crucial for structure elucidation. bohrium.comresearchgate.net Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. researchgate.netresearchgate.net The use of monolithic reversed-phase silica (B1680970) columns has been shown to reduce analysis time significantly compared to conventional columns without compromising selectivity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for polyacetylene analysis. acs.org However, due to the low volatility and thermal lability of hydroxylated polyacetylenes like this compound, derivatization is typically required to convert the polar hydroxyl group into a more volatile silyl (B83357) ether. phenomenex.com GC-MS with selected ion monitoring (SIM) mode allows for highly sensitive and selective quantification, achieving much lower detection and quantitation limits compared to HPLC-UV methods. acs.org This makes GC-MS particularly useful for analyzing trace amounts of polyacetylenes in complex samples. acs.org
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Key Findings / Application | Reference |
|---|---|---|---|---|---|
| HPLC-DAD | Reversed-Phase C18 (e.g., Chromolith Performance RP-18e) | Gradient of Water (H₂O) and Acetonitrile (ACN) | Photodiode Array (DAD) at 210 nm | Faster separation (20 min) with monolithic columns. Suitable for quality control of complex matrices. | researchgate.net |
| HPLC-ESI-MS | Reversed-Phase C18 | Aqueous acetonitrile or methanol | Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides molecular weight and structural data. Gradient elution can resolve co-eluting polyacetylenes. | researchgate.net |
| GC-MS | Capillary Column (e.g., DB-5MS) | Helium | Mass Spectrometry (MS) with Selected Ion Monitoring (SIM) | Requires derivatization. Offers lower detection limits than HPLC-UV, ideal for trace analysis. | acs.org |
Optimization of Extraction Protocols for Polyacetylenic Compounds from Diverse Matrices
The efficient extraction of polyacetylenes from their matrix, typically plant material, is a critical first step that governs the accuracy and sensitivity of subsequent analysis. mdpi.com The choice of extraction method and solvent is crucial, as polyacetylenes are lipophilic but can degrade under harsh conditions. researchgate.net
Commonly used solvents for extracting lipophilic polyacetylenes include n-hexane, ethyl acetate, and dichloromethane. researchgate.netresearchgate.net For more polar polyacetylenes, methanol is often the solvent of choice. researchgate.net To prevent degradation, extractions should be performed in dim light and at or below room temperature. researchgate.net
Several extraction techniques have been developed and optimized for polyacetylenes:
Soxhlet Extraction: A classical method that uses a refluxing solvent. While effective, it can be time-consuming (e.g., 6 hours) and the prolonged heat can potentially degrade sensitive compounds. mdpi.com
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, significantly reducing extraction time and solvent consumption. It has been found to be a highly efficient method for extracting polyacetylenes. researchgate.netmdpi.com
Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance extraction efficiency and speed. A PLE method was successfully developed for the simultaneous extraction of polyacetylenes, saponins, and flavonoids from ginseng. bohrium.com
Ultrasonic Liquid Processor (ULP) / Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration. mdpi.com It offers a significant reduction in extraction time and improved efficiency compared to traditional stirring methods. acs.org For instance, a 30-minute UAE was found to be comparable to a 6-hour Soxhlet extraction for certain compounds. mdpi.com
| Extraction Method | Typical Solvent(s) | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Soxhlet Extraction | Dichloromethane, Hexane, Acetone | Well-established, effective for lipid extraction. | Time-consuming, potential for thermal degradation of analytes. | mdpi.com |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol | Rapid, reduced solvent volume, high efficiency. | Requires specialized equipment. | researchgate.netmdpi.com |
| Ultrasonic Liquid Processor (ULP) / UAE | Various organic solvents | Very fast, improved extraction efficiency, suitable for heat-sensitive compounds. | Can be less effective for certain matrices compared to MAE. | mdpi.comacs.org |
| Pressurized Liquid Extraction (PLE) | Water, Methanol, Ethanol | Fast, automated, high efficiency. | High initial equipment cost. | bohrium.com |
Development of Derivatization Methods for Enhanced Detectability in Analytical Systems
For GC analysis, chemical derivatization is an essential step for non-volatile compounds containing polar functional groups, such as the hydroxyl group in this compound. phenomenex.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC separation. youtube.com
Silylation is the most common derivatization technique for this purpose. phenomenex.com It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comyoutube.com This reaction reduces the compound's boiling point and polarity, leading to improved peak shape and detectability in GC. youtube.com
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent capable of derivatizing hydroxyl groups, carboxylic acids, amines, and amides. youtube.com It is often used with a catalyst like trimethylchlorosilane (TMCS).
N-trimethylsilylimidazole (TMSI): A reagent particularly effective for derivatizing hydroxyl groups and carboxylic acids. phenomenex.com
The derivatization process must be optimized by adjusting the reaction temperature and time to ensure the reaction proceeds to completion. youtube.com For example, a common procedure might involve heating the sample with the silylating reagent (e.g., BSTFA) at 70-75°C for 30-45 minutes. youtube.com The resulting TMS-ether of this compound would then be sufficiently volatile for GC-MS analysis.
Validation of Quantitative Analytical Methods (Accuracy, Precision, LOD, LOQ)
To ensure that an analytical method for this compound is reliable and fit for purpose, it must be thoroughly validated. researchgate.net Method validation demonstrates that the procedure is accurate, precise, and sensitive. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net
Accuracy: Refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and then analyzed. High recovery (typically 90-110%) indicates good accuracy. For example, a validated method for polyacetylenes in carrots showed a recovery of 93% for falcarindiol (B120969). acs.org
Precision: Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated methods for polyacetylenes report RSDs in the range of 2.3% to 3.6%. acs.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
A sensitive GC-MS method was developed for the polyacetylenes panaxynol (B1672038) and panaxydol (B150440), demonstrating significantly lower LOD and LOQ values compared to HPLC-UV methods, highlighting its suitability for trace-level analysis. acs.org
| Analyte | Analytical Method | Linear Range (µg/g) | LOD (µg/g) | LOQ (µg/g) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
|---|---|---|---|---|---|---|---|
| Falcarindiol | ULP-HPLC-UV | 0.5-500 | 0.05 | 0.17 | 2.3-3.6 | 93 | acs.org |
| Panaxynol | GC-MS | Not Reported | Lower than HPLC-UV | Lower than HPLC-UV | Not Reported | Not Reported | acs.org |
| Panaxydol | GC-MS | Not Reported | Lower than HPLC-UV | Lower than HPLC-UV | Not Reported | Not Reported | acs.org |
| Various Polyacetylenes | HPLC-DAD | Not Reported | Not Reported | Not Reported | Good | Good | researchgate.net |
Future Research Directions and Unaddressed Challenges for Pentadec 1 Ene 6,9 Diyn 3 Ol
Development of Sustainable and Scalable Synthetic Routes
The total synthesis of complex polyacetylenes like Pentadec-1-ene-6,9-diyn-3-ol is often a major bottleneck for further research and development. Current synthetic strategies, while demonstrating chemical ingenuity, frequently rely on multi-step processes that are not amenable to large-scale production and often utilize environmentally challenging reagents.
Key challenges include the stereoselective construction of chiral centers, the efficient formation of the conjugated enediyne system, and the prevention of undesired side reactions. For instance, syntheses of related compounds often involve numerous steps, such as the 22 linear steps required for the total synthesis of the enediyne antibiotic uncialamycin, which hinders industrial-scale production. researchgate.net Common synthetic reactions like copper-catalyzed couplings and Wittig reactions, while effective, present challenges in terms of catalyst removal and stoichiometric waste. mdpi.com
Future research should prioritize the development of more efficient and sustainable synthetic methodologies. This includes exploring biocatalytic approaches, leveraging enzymes to create chiral centers with high enantioselectivity, and developing flow chemistry processes to improve safety, consistency, and yield. The goal is to create a synthetic pathway that is not only high-yielding but also economically viable and environmentally benign, thus making this compound and its analogues more accessible for extensive study.
Table 1: Challenges and Future Directions in the Synthesis of this compound
| Challenge | Future Research Direction |
| Long, linear synthetic sequences | Convergent synthesis strategies; one-pot reactions |
| Low overall yields | Optimization of reaction conditions; development of novel, higher-yielding reactions |
| Use of hazardous reagents/catalysts | Green chemistry approaches; biocatalysis; earth-abundant metal catalysis |
| Difficulty in stereocontrol | Asymmetric catalysis; enzymatic resolution |
| Scalability issues | Development of flow chemistry processes; process intensification |
Deeper Elucidation of Biological Mechanisms at the Systems Biology Level
While polyacetylenoids are recognized for a wide range of biological activities, including anti-inflammatory and anti-tumor effects, the precise mechanisms of action for most, including this compound, remain poorly defined. arabjchem.org The potent cytotoxicity of the enediyne class is often attributed to their ability to undergo Bergman cyclization to form a p-benzyne diradical, which subsequently cleaves DNA. researchgate.net However, this is likely an oversimplification of its total biological effect.
A significant unaddressed challenge is to move beyond a single-target hypothesis and understand the compound's impact at a systems-wide level. The cellular environment is a complex, interconnected network, and the introduction of a bioactive molecule can trigger a cascade of downstream effects. Future research must employ "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—to build a comprehensive picture of the cellular response to this compound. This approach, central to systems biology, can reveal novel targets, identify pathways involved in resistance, and uncover unexpected polypharmacological effects. Such a deep mechanistic understanding is crucial for identifying the most promising therapeutic applications and for predicting potential off-target effects.
Exploration of Novel Chemical Transformations for Diversification
The native structure of this compound provides a starting scaffold, but its properties may not be optimal for therapeutic use. The exploration of novel chemical transformations is essential for generating a library of structural analogues for structure-activity relationship (SAR) studies. This process of diversification can lead to compounds with enhanced potency, improved selectivity, better pharmacokinetic properties, and reduced toxicity. researchgate.net
Future research should focus on selectively modifying the key functional groups of this compound: the terminal alkyne, the internal alkyne, the hydroxyl group, and the terminal double bond. For example, strategies developed for other enediynes, such as modifying ring systems or adding functional groups for conjugation to antibodies to create antibody-drug conjugates (ADCs), could be adapted. researchgate.net The development of new catalytic methods that allow for late-stage functionalization would be particularly valuable, enabling the rapid synthesis of diverse analogues from a common advanced intermediate.
Table 2: Potential Chemical Transformations for Diversification
| Target Functional Group | Potential Transformation | Desired Outcome |
| Hydroxyl Group | Esterification, Etherification, Oxidation | Modified lipophilicity, prodrug strategies |
| Terminal Alkyne | Sonogashira coupling, Click chemistry | Attachment of targeting moieties, fluorescent tags |
| Alkene | Dihydroxylation, Epoxidation, Hydrogenation | Altered geometry and stability |
| Diyne System | Partial reduction, Cyclization reactions | Modulation of reactivity and DNA-cleaving ability |
Advanced Analytical Platforms for In Situ Detection and Metabolomic Profiling
A significant challenge in studying natural products like this compound within biological systems is their detection and quantification. These compounds are often present at low concentrations in complex matrices. While methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are powerful tools for analyzing extracts, they face challenges such as poor ionization of certain polyacetylenes and require extensive sample preparation. researchgate.netresearchgate.net
Future efforts must focus on developing more sensitive and robust analytical platforms. A key goal is the ability to perform in situ detection, visualizing the compound's distribution within cells and tissues in real-time. This could be achieved through the development of specific fluorescent probes derived from the parent molecule or the application of advanced techniques like mass spectrometric imaging (MSI), which can map the spatial distribution of molecules in tissue sections without labeling. rsc.org Furthermore, advanced metabolomic profiling using LC-MS/MS can help identify the metabolic fate of this compound, providing crucial information on its stability, clearance, and potential to form active or toxic metabolites. researchgate.netresearchgate.net
Integration of Interdisciplinary Approaches for Comprehensive Understanding and Application
Addressing the multifaceted challenges associated with this compound cannot be accomplished from within a single scientific discipline. A truly comprehensive understanding and the successful translation of this understanding into practical applications will necessitate the seamless integration of chemistry, biology, pharmacology, and computational science. arabjchem.orgimsc.res.in
Future research models should be built on a foundation of interdisciplinary collaboration. For example:
Chemistry & Biology: Synthetic chemists can design and create novel analogues based on biological feedback from cell-based assays and SAR studies. researchgate.net
Computational Science & Pharmacology: Cheminformatics and molecular modeling can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual analogues, helping to prioritize synthetic targets and interpret biological data. imsc.res.in
Systems Biology & Analytical Chemistry: High-content analytical data from 'omics' platforms can be integrated into systems biology models to generate new hypotheses about the compound's mechanism of action, which can then be tested experimentally.
By combining these diverse perspectives and toolsets, the scientific community can accelerate the research and development pipeline, moving promising molecules like this compound from the laboratory bench toward potential real-world applications more efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
